molecular formula C19H22N2O4 B11171860 4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B11171860
M. Wt: 342.4 g/mol
InChI Key: BOAIZTRFMCBIOF-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a butanoylamino group and a dimethoxyphenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with butanoyl chloride to form an intermediate, which is then reacted with 4-aminobenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the dimethoxyphenyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide can be compared with other similar compounds, such as:

    4-(butanoylamino)-N-(2,4-dimethoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzoate: This compound features a benzoate group instead of a benzamide group.

    4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzonitrile: This compound has a benzonitrile group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-8-6-13(7-9-14)19(23)21-16-11-10-15(24-2)12-17(16)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

BOAIZTRFMCBIOF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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